

Application Notes and Protocols for TERT Protein Detection via Western Blot

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Compound of Interest

Compound Name: *TERT activator-2*

Cat. No.: *B15584753*

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These application notes provide a detailed protocol for the detection of Telomerase Reverse Transcriptase (TERT) protein using the Western blot technique. TERT is the catalytic subunit of the telomerase enzyme, which is crucial for maintaining telomere length and is a key factor in cellular aging and cancer. Accurate detection and quantification of TERT are vital for research in oncology, aging, and regenerative medicine.

Data Presentation

The following table summarizes key quantitative data and recommendations for the Western blot detection of TERT.

Parameter	Recommendation	Notes
Cell Lysate Type	Nuclear or whole-cell lysate	TERT is found in the nucleus, cytoplasm, and mitochondria. For enriched signal, nuclear extraction is recommended.
Positive Control Lysates	HeLa, Jurkat, 293T, MCF-7	These cell lines are known to have high telomerase activity and TERT expression. [1] [2]
Lysis Buffer	RIPA Buffer	RIPA buffer is effective for extracting nuclear and membrane-bound proteins. [3]
Total Protein Load	10-50 µg per lane	The optimal amount may vary depending on the expression level of TERT in the specific cell type.
SDS-PAGE Gel	7.5-10% Acrylamide Gel	Suitable for resolving proteins in the range of TERT's molecular weight. [4] [5] [6]
Predicted/Observed MW	~120-127 kDa	The theoretical molecular weight of human TERT is ~127 kDa. [2] [7]
Transfer Membrane	PVDF or Nitrocellulose	PVDF membranes should be pre-wetted with methanol. [1] [8]
Transfer Method	Wet or Semi-Dry Transfer	Wet transfer is generally recommended for higher efficiency with large proteins like TERT. [1] [8] [9] [10]
Blocking Buffer	5% non-fat dry milk in TBST	Block for at least 1 hour at room temperature.
Primary Antibody Dilution	1:100 - 1:1000 (typical)	Optimal dilution should be determined empirically. Refer to the antibody datasheet. [1]

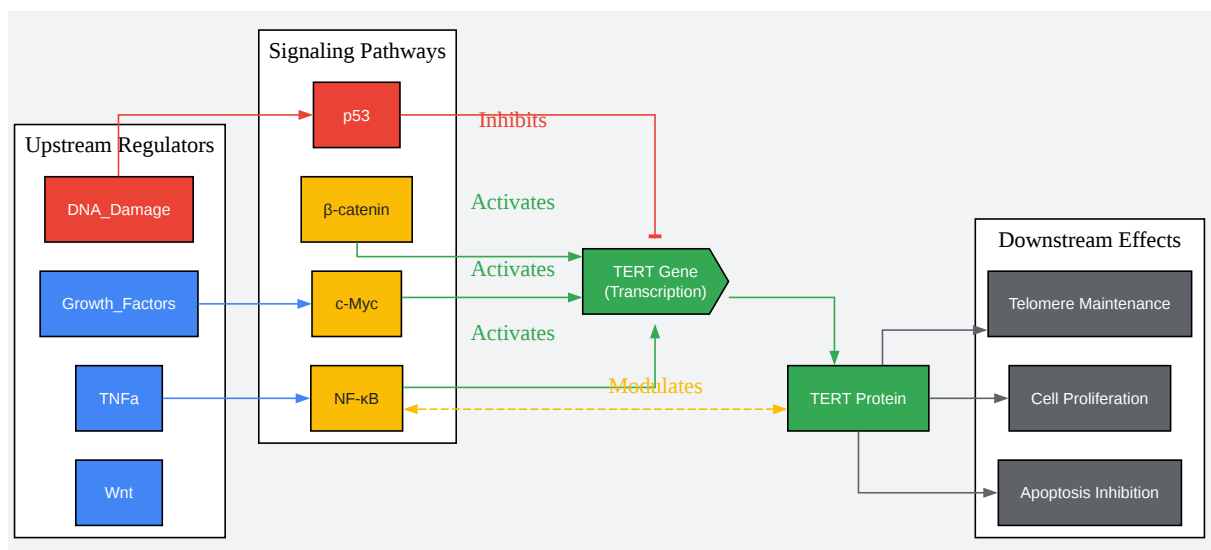
Secondary Antibody Dilution

1:5,000 - 1:20,000 (typical)

Dependent on the specific antibody and detection system used.[\[11\]](#)

TERT Signaling Pathway

The expression and activity of TERT are regulated by several key signaling pathways implicated in cell proliferation, survival, and tumorigenesis. The diagram below illustrates the interplay between TERT and major regulatory pathways such as Wnt/ β -catenin, c-Myc, NF- κ B, and p53.



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TERT signaling pathway diagram.

Experimental Protocols

Cell Lysis and Protein Extraction

This protocol is for the preparation of whole-cell lysates. For nuclear extraction, a specialized kit is recommended.[\[12\]](#)[\[13\]](#)

Reagents:

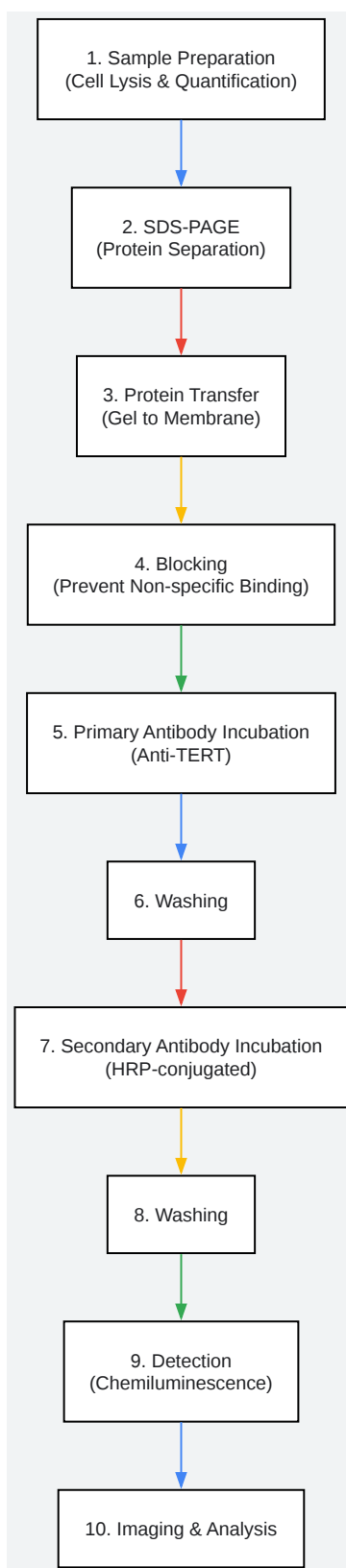
- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
- Protease and Phosphatase Inhibitor Cocktail (add fresh to RIPA buffer before use)

Procedure:

- Culture cells to 70-90% confluency.
- Place the culture dish on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors (e.g., 1 mL for a 10 cm dish).
- Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Agitate the lysate for 30 minutes at 4°C (e.g., on a rotator).
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Store the lysate at -80°C or proceed to the next step.

SDS-PAGE and Western Blotting

The following diagram outlines the general workflow for the Western blot procedure.



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Western blot experimental workflow.

Reagents and Materials:

- Protein Lysate
- 4x Laemmli Sample Buffer
- Polyacrylamide Gels (7.5-10%)
- SDS-PAGE Running Buffer
- Protein Ladder
- PVDF or Nitrocellulose Membrane
- Transfer Buffer
- Blocking Buffer (5% non-fat milk in TBST)
- TBST (Tris-Buffered Saline with 0.1% Tween-20)
- Primary Antibody (anti-TERT)
- HRP-conjugated Secondary Antibody
- Chemiluminescent Substrate (ECL)

Procedure:

- Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer to a final 1x concentration. Heat the samples at 95°C for 5 minutes.
- Gel Electrophoresis: Load 10-50 µg of total protein per well into a 7.5-10% SDS-PAGE gel. Include a protein ladder in one lane. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Protein Transfer:
 - Equilibrate the gel, membrane, and filter papers in Transfer Buffer. If using a PVDF membrane, pre-wet it in methanol for 30 seconds.[\[1\]](#)

- Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped.
- Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. For a protein of ~125 kDa like TERT, a wet transfer at 100V for 60-90 minutes at 4°C is recommended.[1][9][10]
- Blocking: After transfer, rinse the membrane with TBST. Incubate the membrane in Blocking Buffer for at least 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Dilute the primary anti-TERT antibody in Blocking Buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing: Decant the primary antibody solution. Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Washing: Decant the secondary antibody solution. Wash the membrane three times for 10 minutes each with TBST.
- Detection: Incubate the membrane with the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
- Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. The TERT protein should appear as a band at approximately 120-127 kDa.[2][7]

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- To cite this document: BenchChem. [Application Notes and Protocols for TERT Protein Detection via Western Blot]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584753#western-blot-protocol-for-tert-protein-detection]

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